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Compound of Interest

Compound Name: Carbostyril 165

Cat. No.: B1606466 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Carbostyril 165, systematically known as 7-(dimethylamino)-4-methyl-2(1H)-quinolinone, is a

fluorescent dye notable for its electronically neutral character. This technical guide provides a

comprehensive overview of the known photophysical properties of Carbostyril 165, alongside

detailed experimental protocols for their determination. Given the limited publicly available data

for Carbostyril 165, comparative data for the closely related and well-characterized Carbostyril

124 is included to provide a more complete picture for researchers.

Core Photophysical Properties
Carbostyril 165 exhibits fluorescence with excitation maxima in the near-ultraviolet range,

around 351-364 nm, and an emission that extends beyond 400 nm.[1][2] While specific

quantitative data for key photophysical parameters of Carbostyril 165 are not extensively

reported in the literature, the following table summarizes the available information and provides

comparative values for Carbostyril 124 to offer a baseline for this class of compounds.
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Photophysical
Parameter

Carbostyril 165 Carbostyril 124 Solvent

Absorption Maximum

(λ_abs)
~351-364 nm 350 nm Methanol

Emission Maximum

(λ_em)
>400 nm 440 nm Methanol

Molar Extinction

Coefficient (ε)
Data not available 11,000 M⁻¹cm⁻¹ Methanol

Fluorescence

Quantum Yield (Φ_F)

Described as "very

high"
0.89 Methanol

Excited-State Lifetime

(τ)
Data not available 3.9 ns Ethanol

Experimental Protocols
To aid researchers in the comprehensive characterization of Carbostyril 165, the following are

detailed methodologies for determining its key photophysical properties.

Determination of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorption and emission.

Materials:

Carbostyril 165

Spectroscopic grade solvent (e.g., methanol, ethanol, cyclohexane)

UV-Vis spectrophotometer

Fluorometer

Quartz cuvettes (1 cm path length)

Procedure:
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Prepare a stock solution of Carbostyril 165 in the desired solvent at a concentration of

approximately 1 mM.

From the stock solution, prepare a dilute solution (e.g., 10 µM) for analysis. The

absorbance at the maximum should be kept below 0.1 to minimize inner filter effects.

Absorption Spectrum:

Record the absorption spectrum of the dilute solution using the UV-Vis

spectrophotometer over a relevant wavelength range (e.g., 250-450 nm).

Use the pure solvent as a blank for baseline correction.

Identify the wavelength of maximum absorbance (λ_abs).

Emission Spectrum:

Using the fluorometer, excite the dilute solution at its λ_abs.

Scan the emission spectrum over a relevant wavelength range (e.g., 380-600 nm).

Identify the wavelength of maximum emission (λ_em).

Determination of Molar Extinction Coefficient (ε)
Objective: To quantify the light-absorbing capacity of Carbostyril 165 at a specific

wavelength.

Methodology: This is determined using the Beer-Lambert law, A = εcl, where A is the

absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path

length.

Procedure:

Prepare a series of dilutions of Carbostyril 165 of known concentrations from the stock

solution.

Measure the absorbance of each solution at the λ_abs.
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Plot a graph of absorbance versus concentration.

The slope of the resulting linear fit will be equal to the molar extinction coefficient

(assuming a path length of 1 cm).

Determination of Fluorescence Quantum Yield (Φ_F)
Objective: To measure the efficiency of the fluorescence process.

Methodology: The relative method, using a well-characterized standard, is commonly

employed. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for this

spectral region.

Procedure:

Prepare solutions of both the Carbostyril 165 sample and the quantum yield standard

with absorbance values below 0.1 at the excitation wavelength.

Measure the absorption and fluorescence emission spectra for both the sample and the

standard.

The quantum yield is calculated using the following equation: Φ_sample = Φ_std *

(I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:

Φ is the quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

η is the refractive index of the solvent

Determination of Excited-State Lifetime (τ)
Objective: To measure the average time the molecule spends in the excited state before

returning to the ground state.
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Methodology: Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive

technique for this measurement.

Procedure:

A pulsed light source (e.g., a picosecond laser diode) excites the sample at its λ_abs.

The time difference between the excitation pulse and the detection of the first emitted

photon is measured repeatedly.

A histogram of these time differences is constructed, which represents the fluorescence

decay profile.

The excited-state lifetime (τ) is determined by fitting the decay curve to an exponential

function.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the comprehensive photophysical

characterization of a fluorescent dye like Carbostyril 165.
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Caption: Experimental workflow for photophysical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Carbostyril 165: A Deep Dive into its Photophysical
Properties for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1606466#carbostyril-165-photophysical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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